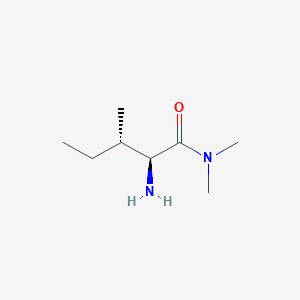
2,6-二氯-4-甲基吡啶
描述
2,6-Dichloro-4-methylpyridine is a chemical compound with the molecular formula C6H5Cl2N . It has a molecular weight of 162.02 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2,6-Dichloro-4-methylpyridine is 1S/C6H5Cl2N/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3 . The average mass is 162.017 Da and the monoisotopic mass is 160.979904 Da .科学研究应用
Synthesis of Pyridine-3-Sulfonyl Chlorides, -Sulfonic Acids, and -Sulfonyl Amides
2,6-Dichloro-4-methylpyridine is used in the synthesis of several substituted pyridine-3-sulfonyl chlorides, -sulfonic acids, and -sulfonyl amides . The process involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides .
Production of Pharmaceuticals
Aromatic and heteroaromatic sulfonic acids, which can be synthesized from 2,6-Dichloro-4-methylpyridine, are compounds of high importance for the pharmaceutical industry . They serve as intermediates for the synthesis of many valuable technical and pharmaceutical compounds .
Production of Plant Growth Regulators
Sulfonic acid derivatives, synthesized from 2,6-Dichloro-4-methylpyridine, are used as plant growth regulators . These compounds play a crucial role in the agricultural industry .
Production of Herbicides
2,6-Dichloro-4-methylpyridine is also used in the production of herbicides . The sulfonic acid derivatives synthesized from this compound are used as active ingredients in many herbicides .
Raw Material in Organic Synthesis
2,6-Dichloro-4-methylpyridine is an important raw material and intermediate used in organic synthesis . It is used in the production of a wide range of organic compounds .
Production of Agrochemicals
2,6-Dichloro-4-methylpyridine is used in the production of agrochemicals . It serves as an important raw material and intermediate in the synthesis of various agrochemical products .
Production of Dyestuffs
2,6-Dichloro-4-methylpyridine is used in the dyestuff industry . It is an important raw material and intermediate in the production of various dyestuffs .
Research Use
2,6-Dichloro-4-methylpyridine is used for research purposes . It is often used in laboratories for the synthesis of various compounds and for conducting various chemical reactions .
安全和危害
2,6-Dichloro-4-methylpyridine is associated with several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include P280, P305, P310, P338, P351 . It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
属性
IUPAC Name |
2,6-dichloro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHRJKYVJZJPCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447576 | |
| Record name | 2,6-Dichloro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-methylpyridine | |
CAS RN |
39621-00-6 | |
| Record name | 2,6-Dichloro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does 2,6-dichloro-4-methylpyridine play in the synthesis of heterocyclic dendrons?
A1: 2,6-Dichloro-4-methylpyridine serves as a starting material for incorporating azole moieties into dendron structures []. The chlorine atoms in the 2 and 6 positions act as leaving groups, allowing for nucleophilic substitution reactions with various nucleophiles. This enables the attachment of different azole rings, such as pyrazole, imidazole, and 1,2,4-triazole, to the pyridine core, ultimately building towards the desired dendron structures.
Q2: Are there alternative synthetic approaches to incorporating azole moieties into dendrons besides using 2,6-dichloro-4-methylpyridine?
A2: Yes, the provided research highlights several alternative methods for incorporating azole rings into dendrons []. These include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B1311256.png)








